Methyl 4,7-dichloroquinoline-3-carboxylate
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Overview
Description
Methyl 4,7-dichloroquinoline-3-carboxylate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in the pharmaceutical industry. This compound is characterized by the presence of two chlorine atoms at positions 4 and 7 of the quinoline ring and a methyl ester group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,7-dichloroquinoline-3-carboxylate typically involves the reaction of 4,7-dichloroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,7-dichloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 7 can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of the methyl ester group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives.
Reduction: Aminoquinoline derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 4,7-dichloroquinoline-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4,7-dichloroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects . The compound may also interfere with the electron transport chain in malaria parasites, disrupting their energy metabolism .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,7-dichloroquinoline-3-carboxylate
- Methyl 4,6,8-trichloroquinoline-3-carboxylate
- 4,7-Dichloroquinoline
Uniqueness
Methyl 4,7-dichloroquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Biological Activity
Methyl 4,7-dichloroquinoline-3-carboxylate is a compound under investigation for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant research findings.
Overview of Biological Activity
This compound has been primarily studied for its antimicrobial and anticancer properties. Research indicates that it can inhibit the growth of various microorganisms and may possess significant anticancer activity against certain cancer cell lines.
Antimicrobial Activity
The compound has shown promising results in inhibiting the growth of bacteria and fungi. The mechanism of action often involves interference with microbial metabolic pathways, which can lead to cell death. For instance, it has been reported that this compound interacts with specific enzymes and receptors within microbial cells, thereby modulating their functions and leading to antimicrobial effects.
Anticancer Activity
In cancer research, this compound has been evaluated against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth. Notably, it has shown selectivity towards certain types of cancer cells, making it a potential candidate for targeted cancer therapies.
The biological activity of this compound is attributed to its structural characteristics. The compound's ability to bind to specific molecular targets allows it to modulate various biological pathways:
- Enzyme Inhibition : It inhibits enzymes critical for microbial metabolism.
- Receptor Interaction : The compound may act on receptors involved in cell signaling pathways related to tumor growth and survival.
Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
Methyl 4,6-dichloroquinoline-2-carboxylate | Structure | Moderate | Low |
4,7-Dichloroquinoline | Structure | High | Moderate |
The unique substitution pattern and ester functionality of this compound contribute to its distinct chemical and biological properties compared to these analogs .
Research Findings
Recent studies have provided valuable insights into the biological activity of this compound:
- Antimicrobial Testing : In vitro assays have shown that this compound exhibits significant activity against multiple strains of bacteria and fungi with IC50 values indicating potent efficacy .
- Anticancer Efficacy : In vitro studies against human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induces apoptosis at low concentrations (IC50 < 50 µM), demonstrating its potential as an anticancer agent .
- Mechanistic Insights : Research indicates that the compound's mechanism involves both direct interaction with target proteins and modulation of cellular signaling pathways involved in proliferation and apoptosis .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Case Study 1 : A study on its effect on P. falciparum demonstrated that the compound exhibits potent antimalarial activity comparable to established antimalarials like chloroquine .
- Case Study 2 : In a comparative study against other quinoline derivatives, this compound showed superior selectivity towards tumor cells while sparing normal cells from toxicity .
Properties
Molecular Formula |
C11H7Cl2NO2 |
---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
methyl 4,7-dichloroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)8-5-14-9-4-6(12)2-3-7(9)10(8)13/h2-5H,1H3 |
InChI Key |
OVHBOOIXIAJYAD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C=C(C=CC2=C1Cl)Cl |
Origin of Product |
United States |
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